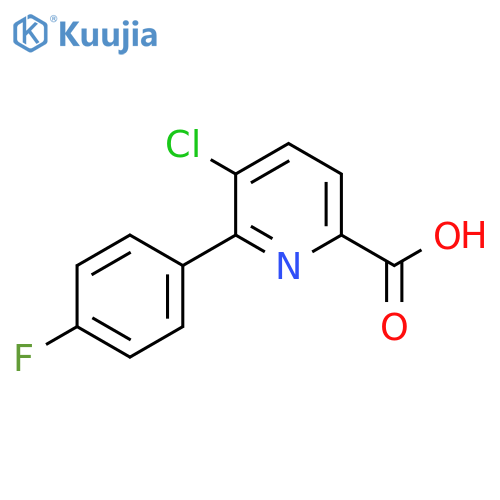

Cas no 1214345-70-6 (5-Chloro-6-(4-fluorophenyl)picolinic acid)

5-Chloro-6-(4-fluorophenyl)picolinic acid 化学的及び物理的性質

名前と識別子

-

- 5-chloro-6-(4-fluorophenyl)picolinic acid

- 5-Chloro-6-(4-fluorophenyl)picolinic acid

-

- インチ: 1S/C12H7ClFNO2/c13-9-5-6-10(12(16)17)15-11(9)7-1-3-8(14)4-2-7/h1-6H,(H,16,17)

- InChIKey: AZYLIHXSWZNTKO-UHFFFAOYSA-N

- SMILES: ClC1=CC=C(C(=O)O)N=C1C1C=CC(=CC=1)F

計算された属性

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 17

- 回転可能化学結合数: 2

- 複雑さ: 282

- XLogP3: 3.1

- トポロジー分子極性表面積: 50.2

5-Chloro-6-(4-fluorophenyl)picolinic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A025020241-250mg |

5-Chloro-6-(4-fluorophenyl)picolinic acid |

1214345-70-6 | 97% | 250mg |

$686.80 | 2023-09-04 | |

| Alichem | A025020241-1g |

5-Chloro-6-(4-fluorophenyl)picolinic acid |

1214345-70-6 | 97% | 1g |

$1764.00 | 2023-09-04 | |

| Alichem | A025020241-500mg |

5-Chloro-6-(4-fluorophenyl)picolinic acid |

1214345-70-6 | 97% | 500mg |

$1078.00 | 2023-09-04 |

5-Chloro-6-(4-fluorophenyl)picolinic acid 関連文献

-

Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560

-

Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228

-

4. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974

-

Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970

-

Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876

5-Chloro-6-(4-fluorophenyl)picolinic acidに関する追加情報

Introduction to 5-Chloro-6-(4-fluorophenyl)picolinic Acid (CAS No: 1214345-70-6)

5-Chloro-6-(4-fluorophenyl)picolinic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its Chemical Abstracts Service (CAS) number 1214345-70-6, belongs to the class of heterocyclic carboxylic acids, characterized by its fused ring structure incorporating nitrogen and oxygen atoms. The presence of both chloro and fluoro substituents on the aromatic ring system imparts unique electronic and steric properties, making it a valuable intermediate in the development of novel therapeutic agents.

The structural motif of 5-Chloro-6-(4-fluorophenyl)picolinic acid is derived from picolinic acid, a derivative of pyridine that has been extensively studied for its biological activity. The introduction of a chloro group at the 5-position and a 4-fluorophenyl moiety at the 6-position enhances the compound's reactivity and binding affinity, which are critical factors in drug design. Such modifications are often employed to optimize pharmacokinetic profiles, including solubility, metabolic stability, and target specificity.

Recent advancements in medicinal chemistry have highlighted the potential of 5-Chloro-6-(4-fluorophenyl)picolinic acid as a building block for small-molecule inhibitors. For instance, studies have demonstrated its utility in synthesizing potent inhibitors of enzymes involved in inflammatory pathways. The fluorine atom, in particular, plays a crucial role in modulating the compound's interactions with biological targets due to its ability to influence electronic distribution and hydrogen bonding capabilities.

In addition to its pharmaceutical applications, 5-Chloro-6-(4-fluorophenyl)picolinic acid has been explored in materials science and catalysis. Its heterocyclic core serves as a scaffold for designing ligands that enhance the efficiency of transition metal-catalyzed reactions. The chloro and fluoro substituents can act as leaving groups or directing groups, respectively, facilitating various coupling reactions such as Suzuki-Miyaura and Heck couplings. These attributes make it a versatile reagent in synthetic organic chemistry.

The synthesis of 5-Chloro-6-(4-fluorophenyl)picolinic acid typically involves multi-step organic transformations starting from readily available precursors. Key steps include halogenation reactions to introduce the chloro group, followed by aromatic substitution to incorporate the 4-fluorophenyl moiety. Advanced techniques such as palladium-catalyzed cross-coupling reactions are often employed to achieve high regioselectivity and yield. The optimization of these synthetic routes is essential for large-scale production and cost-effective manufacturing.

From a biological perspective, 5-Chloro-6-(4-fluorophenyl)picolinic acid has shown promise in preclinical studies as an anti-inflammatory agent. Its structural features suggest interactions with receptors or enzymes that modulate immune responses. Further research is ongoing to elucidate its mechanism of action and identify potential therapeutic applications. The compound's ability to modulate biological pathways without significant off-target effects makes it an attractive candidate for drug development.

The role of computational chemistry in studying 5-Chloro-6-(4-fluorophenyl)picolinic acid cannot be overstated. Molecular modeling techniques have been utilized to predict its binding affinity to biological targets and to rationalize experimental observations. These computational approaches complement traditional experimental methods by providing insights into molecular interactions at an atomic level. Such integrative strategies accelerate the discovery process by enabling the design of more refined analogs with enhanced pharmacological properties.

Future directions in the research of 5-Chloro-6-(4-fluorophenyl)picolinic acid may include exploring its derivatives as probes for fundamental biological processes. The combination of synthetic innovation with cutting-edge biophysical techniques holds the potential to unlock new therapeutic opportunities. As our understanding of molecular interactions evolves, compounds like this will continue to serve as critical tools in advancing both academic research and industrial applications.

1214345-70-6 (5-Chloro-6-(4-fluorophenyl)picolinic acid) Related Products

- 2138567-62-9(2-(Piperidin-1-yl)quinazoline-8-carboxylic acid)

- 1353983-03-5(2-[(1-methylpiperidin-4-yl)oxy]ethan-1-ol)

- 1903651-00-2(N-((1-ethylpyrrolidin-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide)

- 1805688-15-6(3-(3-Chloro-2-oxopropyl)-2-(difluoromethyl)mandelic acid)

- 1017035-94-7(1-(4-bromo-2-methylphenyl)piperidin-2-one)

- 2138273-56-8(3-(Chloromethyl)-5-(6-chloropyridin-3-yl)pyridine)

- 2375260-95-8(2-2-oxo-2-(pyrrolidin-1-yl)ethyl-5-phenyl-2,3-dihydro-1lambda6,2-thiazole-1,1,3-trione)

- 58924-66-6((furan-2-ylmethyl)(2-methylpropyl)amine)

- 1400645-33-1(Methyl (4-bromo-2-carbamoyl-phenoxy)acetate)

- 923201-97-2(N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-4-yl)methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide)